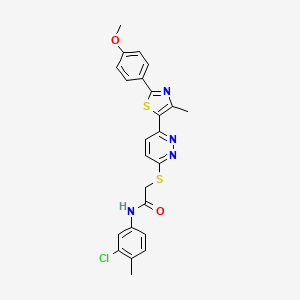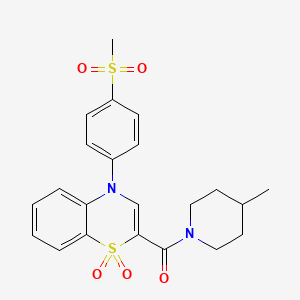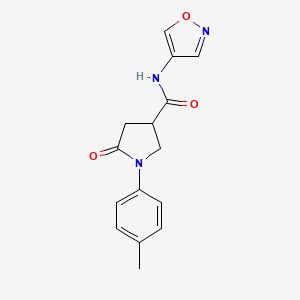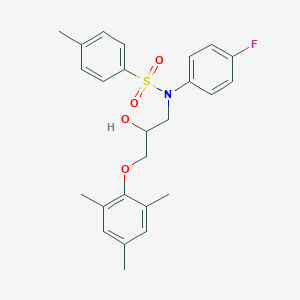![molecular formula C15H14N2O2 B2669148 5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde CAS No. 215177-57-4](/img/structure/B2669148.png)
5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde is an organic compound with the molecular formula C15H14N2O2. It is a type of azo compound, characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings. This compound is known for its vibrant color and is often used in dyeing processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of 3,4-dimethylaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 2-hydroxybenzaldehyde under basic conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mécanisme D'action
The mechanism of action of 5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde involves its interaction with molecular targets through the diazenyl group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde
- 5-[(E)-(4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde
- 5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-methoxybenzaldehyde
Uniqueness
5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific dyeing characteristics and reactivity profiles.
Propriétés
IUPAC Name |
5-[(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-3-4-13(7-11(10)2)16-17-14-5-6-15(19)12(8-14)9-18/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUSCQNRGGUWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Bromo-4-{[1-(4-fluoro-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2669065.png)



![3-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2669070.png)
![ethyl 2-(1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2669071.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2669076.png)
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2669077.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-yl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2669078.png)
![5-[3-chloro-4-(3-methanesulfonylpropoxy)phenyl]-2-(chloromethyl)-1,3-oxazole](/img/structure/B2669081.png)
![2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2669082.png)
![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2669084.png)

